A2-Iso5-2DC18 Demonstrates Superior In Vivo mRNA Expression Among 12 Cyclic Amine Variants
A2-Iso5-2DC18 (Compound A2) was directly compared against 11 other cyclic amine head group variants in a head-to-head in vivo FLuc mRNA delivery experiment. Among all tested compounds, A2-Iso5-2DC18 produced the highest bioluminescence signal at the injection site following subcutaneous administration [1]. This direct comparison isolates the contribution of the pyrrolidine-containing head group versus alternative cyclic amines including morpholine, piperidine, 4-methylpiperidine, N-methylpiperazine, and 2-ethylpiperidine variants.
| Evidence Dimension | In vivo mRNA expression (total flux, photons/s) |
|---|---|
| Target Compound Data | Total flux: approximately 2.0 × 10⁷ p/s (extrapolated from bar graph, n=3-4 animals per group) |
| Comparator Or Baseline | 11 cyclic amine head group variants: Compound 2 (morpholine): ~1.3 × 10⁷ p/s; Compound 3 (piperidine): ~3.0 × 10⁶ p/s; Compound 4 (4-methylpiperidine): ~6.0 × 10⁶ p/s; Compound 5 (N-methylpiperazine): ~7.0 × 10⁶ p/s; Compound 6 (N-ethylpiperazine): ~1.0 × 10⁷ p/s; Compound 7 (N-propylpiperazine): ~9.0 × 10⁶ p/s; Compound 8 (N-benzylpiperazine): ~5.0 × 10⁵ p/s; Compound 9 (N-phenylpiperazine): <1.0 × 10⁵ p/s; Compound 10 (N-Boc-piperazine): ~8.0 × 10⁶ p/s; Compound 11 (2-ethylpiperidine): ~1.4 × 10⁷ p/s; Compound 12 (thiomorpholine): ~9.0 × 10⁶ p/s |
| Quantified Difference | A2-Iso5-2DC18 (A2) shows approximately 1.4-fold higher expression than Compound 11 (A18 analog, 2-ethylpiperidine) and approximately 6.7-fold higher than Compound 3 (piperidine variant) |
| Conditions | Subcutaneous injection of FLuc mRNA-LNPs at 0.1 mg/kg mRNA dose; bioluminescence imaging at 5 hours post-administration; n=3-4 mice per group |
Why This Matters
This quantifies the performance penalty of selecting a structurally similar but suboptimal cyclic amine head group; A2-Iso5-2DC18 delivers nearly 1.5-fold greater protein expression than its closest analog, directly impacting experimental sensitivity and therapeutic dose requirements.
- [1] Miao L, Li L, Huang Y, Anderson DG, Langer R. Lipid particles for nucleic acid delivery. World Intellectual Property Organization Patent WO2019191780A1. 2019-10-03. (See Example 3, Figure 3, and Table 1 for head-to-head comparison data). View Source
